molecular formula 604.65 B1145478 Retigabine 3,3'-Dimer CAS No. 1588430-16-3

Retigabine 3,3'-Dimer

Cat. No. B1145478
CAS RN: 1588430-16-3
M. Wt: 3234264
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retigabine 3,3’-Dimer is an impurity of Retigabine . Retigabine is an experimental anticonvulsant drug and it is an anxiolytic . The structure of Retigabine 3,3’-Dimer and its impurities were characterized as diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate and diethyl (methylenebis(6-amino-4-((4-fluorobenzyl)amino)-3,1-phenylene))dicarbamate .


Synthesis Analysis

During the process development of Retigabine, two potential impurities were detected by simple reverse phase high-performance liquid chromatography (HPLC). These impurities were identified by the liquid chromatography–mass spectrometry (LC–MS) data. Based on the LC-MS data, these two impurities were identified as Retigabine dimer (Impurity-1) and Retigabine methylene dimer (Impurity-2) .


Molecular Structure Analysis

The molecular structure of Retigabine 3,3’-Dimer and its impurities were characterized based on the spectral data (1H NMR, 13CNMR, IR and MS). The structure of Impurity-1 and Impurity-2 were characterized as diethyl (4,4’-diamino-6,6’-bis((4-fluorobenzyl)amino)-[1,1’-biphenyl]-3,3’-diyl)dicarbamate and diethyl (methylenebis(6-amino-4-((4-fluorobenzyl)amino)-3,1-phenylene))dicarbamate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Retigabine 3,3’-Dimer and its impurities were analyzed during the process development of Retigabine. Two potential impurities were detected by simple reverse phase high-performance liquid chromatography (HPLC). These impurities were identified by the liquid chromatography–mass spectrometry (LC–MS) data .

Mechanism of Action

Retigabine works primarily as a potassium channel opener that is, by activating a certain family of voltage-gated potassium channels in the brain .

Safety and Hazards

Retigabine 3,3’-Dimer is toxic if swallowed or if inhaled. It is very toxic to aquatic life with long-lasting effects . It causes serious eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Retigabine 3,3'-Dimer involves coupling two molecules of Retigabine through a linker molecule.", "Starting Materials": [ "Retigabine", "Linker molecule" ], "Reaction": [ "The linker molecule is activated using a suitable activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.", "Retigabine is then added to the reaction mixture and allowed to react with the activated linker molecule to form the Retigabine-linker intermediate.", "The intermediate is then treated with a deactivating agent such as trifluoroacetic acid (TFA) to remove the protecting group and expose the reactive amine group.", "The deprotected intermediate is then treated with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF) to form the Retigabine 3,3'-Dimer.", "The product is purified using standard techniques such as column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry." ] }

CAS RN

1588430-16-3

Molecular Formula

604.65

Molecular Weight

3234264

synonyms

C,C’-Diethyl N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis[carbamate];  N,N’-[4,4’-Diamino-6,6’-bis[[(4-fluorophenyl)methyl]amino][1,1’-biphenyl]-3,3’-diyl]bis-, C,C’-diethyl ester Carbamic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.